![molecular formula C14H17NO3 B2982943 2-[(Cyclohexylcarbonyl)amino]benzoic acid CAS No. 25437-73-4](/img/structure/B2982943.png)

2-[(Cyclohexylcarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

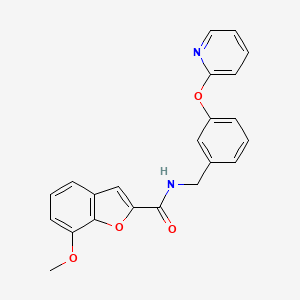

“2-[(Cyclohexylcarbonyl)amino]benzoic acid” is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . The molecular formula of this compound is C₁₄H₁₇NO₃ .

Synthesis Analysis

The synthesis of benzamide derivatives, which include “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group and a cyclohexylcarbonyl-amino group . The average mass of this compound is 247.290 Da .Applications De Recherche Scientifique

Chemical Structure and Reactivity

The study of 2-[(Cyclohexylcarbonyl)amino]benzoic acid and its derivatives plays a significant role in the development of chemical compounds with potential applications in various scientific fields. For instance, the title compound, characterized by its unique crystalline structure, exhibits notable reactivity, leading to two distinct reactions in aqueous solutions: cyclization to form the imide N-phthaloylleucine and hydrolysis to phthalic acid and leucine (Alvaro B. Onofrio et al., 2006). This dual reactivity underscores the chemical specificity of benzoic acid derivatives, which is essential for understanding their interaction with biological systems and potential therapeutic applications.

Metabolic Pathways and Environmental Impact

Benzoic acid derivatives, including this compound, are subject to metabolic pathways that transform them into compounds such as catechol, which plays a crucial role in microbial metabolism (A. Reiner, 1971). The widespread occurrence of benzoic acid and its derivatives in the environment, their uses as preservatives, and their natural presence in foods highlight the importance of understanding their biochemical interactions and potential impacts on human health and ecosystems (A. D. del Olmo et al., 2017).

Asymmetric Synthesis and Catalysis

The resolution of racemic 2-aminocyclohexanol derivatives, a process closely related to the synthesis and applications of this compound, showcases the compound's utility in asymmetric catalysis. This methodology provides a pathway to enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals with specific bioactive properties (Ingo Schiffers et al., 2006).

Biological Interactions and Pharmacology

Exploring the chemical specificity of benzoic acid derivatives helps elucidate their interactions with biological systems, such as the modulation of osmotic fragility in erythrocytes. This knowledge is vital for designing compounds with tailored pharmacological effects, potentially leading to novel therapeutic agents (H. Mineo et al., 2013).

Advanced Materials and Chemical Synthesis

The synthesis and application of this compound derivatives extend to the development of advanced materials, such as metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in creating structures with potential applications in catalysis, gas storage, and separation technologies (Zhenqiang Wang et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

This is likely achieved through the modulation of the Serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in DNA repair and cell cycle regulation. By modulating the activity of the Serine/threonine-protein kinase Chk1, the compound could potentially enhance the cell’s ability to repair DNA damage and prevent the propagation of damaged cells .

Propriétés

IUPAC Name |

2-(cyclohexanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h4-5,8-10H,1-3,6-7H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVONCUQFOOJSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)

![2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2982882.png)

![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)